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Cat. No.: S686174

Alkyl Halide Reactivity Comparison

The reactivity of an alkyl halide is primarily determined by its structure (primary, secondary, or tertiary) and
the nature of the leaving group. The table below summarizes how these factors influence the two main

reaction mechanisms: SN2 and SN1 [1] [2] [3].

Table 1: Reactivity of Alkyl Bromides by Structure

Relative
Alkyl Halide Preferred . SN2
Example . Key Influencing Factors .
Structure Mechanism(s) Reactivity
[4]
Primary 1-bromobutane SN2 (primarily), E2 Low steric hindrance High
(with strong, bulky allows for backside attack
base) [3] [2].
Primary Neopentyl SN2 (very slow) High steric hindrance Very Low
(Sterically bromide around the alpha-carbon
Hindered) blocks the attack site [4].
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Relative
Alkyl Halide Preferred . SN2
Example . Key Influencing Factors .
Structure Mechanism(s) Reactivity
[4]
Secondary 2-bromobutane SN2, E2, SN1, E1 Borderline case; Moderate
(all possible, mechanism depends on
depends on nucleophile/base strength
conditions) [3] and solvent [3].
Tertiary 2-bromo-2- E2, SN1/E1 SN2 is blocked by steric No Reaction
methylpropane (requires weak base) hindrance; stability of the (SN2)
[1]1[3] formed carbocation favors
SN1/E1 [3].
Table 2: Reactivity by Leaving Group and Halogen Type
. Effect on .
Factor Variant . Rationale
Reactivity
Leaving Group [5] lodide (17) Highest Weakest C-X bond, most stable anion
(2]
Bromide Moderate Intermediate
(Br)
Chloride Lowest Strongest C-X bond (among ClI, Br, 1), less
(Cl7) stable anion
Halogen Identity RI Highest C-1 bond is the weakest and longest [2].
(for the same alkyl RBr Moderate
group)
RCI Lowest
RF Unreactive C-F bond is very strong and not a good

leaving group [5].
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Experimental Protocols for Reactivity Assessment

The following lab procedure is a standard method for qualitatively comparing SN2 reaction rates of different

alkyl halides, using the formation of a precipitate as an indicator of reaction speed [4].

Experiment: Qualitative Comparison of SN2 Reaction Rates

e Objective: To investigate the effects of alkyl halide structure and the nature of the leaving group on
the rate of SN2 reactions.
¢ Reagents:

o Sodium lodide (Nal) in acetone (15% wt/wt)

o Alkyl Halides (e.g., 1-bromobutane, 2-bromobutane, 2-bromo-2-methylpropane, 1-chlorobutane,
neopentyl bromide)

o Acetone (as a solvent)

e Procedure [4]:

o Part 1: Effect of Alkyl Structure: Place 2 mL of Nal in acetone into each of three clean, dry
test tubes. Add 2 drops of 1-bromobutane to the first tube, 2 drops of 2-bromobutane to the
second, and 2 drops of 2-bromo-2-methylpropane to the third. Stopper and shake the tubes.
Record the time at which cloudiness or a precipitate first appears in each tube.

o Part 2: Effect of Steric Hindrance: Place 1 mL of Nal in acetone into each of two test tubes.
Add 2 drops of 1-bromobutane to one and 2 drops of neopentyl bromide to the other. Stopper,
shake, and record observations.

o Part 3: Effect of Leaving Group: Place 1 mL of Nal in acetone into each of two test tubes. Add
2 drops of 1-bromobutane to one and 2 drops of 1-chlorobutane to the other. Stopper, shake,
and record observations.

¢ Data Interpretation:

o A positive reaction is indicated by the formation of a cloudiness or precipitate, which is
sodium bromide (NaBr) or sodium chloride (NaCl). Since NaBr and NaCl are poorly soluble in
acetone, they precipitate out, driving the reaction forward [4].

o The faster the precipitate forms, the faster the SN2 reaction rate.

Mechanistic Pathways and Decision Logic

The following diagrams illustrate the core mechanisms and the logic for predicting the dominant reaction

pathway based on the alkyl halide's structure.
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Diagram 1: A comparison of the concerted, one-step SN2 mechanism, which results in inversion of
configuration, and the stepwise SN1 mechanism, which proceeds via a carbocation intermediate and results

in a racemic mixture.
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Diagram 2: A decision tree for predicting the most likely reaction mechanism (SN1, SN2, E1, E2) based on

the structure of the alkyl halide's alpha-carbon and the reaction conditions [1] [3].

Important Considerations for 2-Bromobutanal

The presence of the aldehyde group (-CHO) in 2-bromeobutanal introduces critical complexities not

observed in simpler alkyl halides like 2-bromobutane:

¢ Electron-Withdrawing Effect: The aldehyde group is strongly electron-withdrawing. This can
polarize the C-Br bond further, potentially increasing its reactivity in both substitution and elimination
reactions compared to 2-bromobutane.

¢ Potential for Side Reactions: The carbonyl carbon of the aldehyde is itself electrophilic and could be
attacked by strong nucleophiles intended to displace bromide. This necessitates careful selection of
reagents to avoid unwanted side products.
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¢ Acidity of Alpha-Proton: The proton on the carbon between the Br and the CHO (the alpha-carbon)
is acidic. Under basic conditions, deprotonation could compete with substitution or lead to elimination
(E2) much more readily than in a standard secondary alkyl halide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 6/7 Tech Support


https://www.smolecule.com/products/s686174?utm_src=pdf-custom-synthesis
https://www.masterorganicchemistry.com/2014/01/10/reactions-of-alkyl-halides/
https://alevelchemistry.co.uk/notes/reactions-of-alkyl-halides/
https://www.masterorganicchemistry.com/2012/11/21/deciding-sn1sn2e1e2-1-the-substrate/
https://www.webassign.net/ncsumeorgchem1/lab_5/manual.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alhalrx1.htm
https://www.smolecule.com/products/b686174#2-bromobutanal-vs-other-alkyl-halides-reactivity
https://www.smolecule.com/products/b686174#2-bromobutanal-vs-other-alkyl-halides-reactivity
https://www.smolecule.com/products/b686174#2-bromobutanal-vs-other-alkyl-halides-reactivity
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s686174?utm_src=pdf-bulk
https://www.smolecule.com/products/s686174?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 717 Tech Support


https://www.smolecule.com/products/s686174?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

